REACTION_CXSMILES
|
[O:1]=[C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([O:18]C)=[O:17])[N:6]=[C:5]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:4]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[CH:3]1.[OH-].[Na+]>CO>[O:1]=[C:2]1[N:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])[N:6]=[C:5]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:4]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)=[CH:3]1 |f:1.2|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux on a steam bath
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to leave an oil that
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
CUSTOM
|
Details
|
Recrystallization
|
Type
|
ADDITION
|
Details
|
from a mixture of CH2Cl2 and hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1C=C(C(=NN1CCCCCCCCC(=O)O)C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.92 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |